molecular formula C16H13N5O5 B300322 ({[(8-Methyl-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinyl)methylene]amino}oxy)acetic acid

({[(8-Methyl-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinyl)methylene]amino}oxy)acetic acid

Cat. No. B300322
M. Wt: 355.3 g/mol
InChI Key: VRFFBVOSJXVNPL-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

({[(8-Methyl-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinyl)methylene]amino}oxy)acetic acid is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine and agriculture. The compound is also known as MPAOAA and has a molecular formula of C18H16N4O6.

Mechanism of Action

The mechanism of action of MPAOAA is not yet fully understood. However, it is believed to exert its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
MPAOAA has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using MPAOAA in lab experiments is its ability to selectively target certain enzymes and signaling pathways, making it a potentially valuable tool for studying these processes. However, one of the limitations is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on MPAOAA. One area of interest is its potential as a treatment for various types of cancer, including breast, lung, and prostate cancer. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of MPAOAA and its potential applications in agriculture.

Synthesis Methods

The synthesis of MPAOAA involves a multi-step process that includes the condensation of 2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinecarboxylic acid with methylamine. The resulting intermediate is then reacted with hydroxylamine to yield the final product, MPAOAA.

Scientific Research Applications

MPAOAA has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to possess anti-tumor and anti-inflammatory properties. It has also been investigated as a potential treatment for Alzheimer's disease and Parkinson's disease. In agriculture, it has been explored as a potential herbicide due to its ability to inhibit the growth of certain plant species.

properties

Product Name

({[(8-Methyl-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinyl)methylene]amino}oxy)acetic acid

Molecular Formula

C16H13N5O5

Molecular Weight

355.3 g/mol

IUPAC Name

2-[(E)-(8-methyl-2,4-dioxo-3-phenylpteridin-6-yl)methylideneamino]oxyacetic acid

InChI

InChI=1S/C16H13N5O5/c1-20-8-10(7-17-26-9-12(22)23)18-13-14(20)19-16(25)21(15(13)24)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,22,23)/b17-7+

InChI Key

VRFFBVOSJXVNPL-REZTVBANSA-N

Isomeric SMILES

CN1C=C(N=C2C1=NC(=O)N(C2=O)C3=CC=CC=C3)/C=N/OCC(=O)O

SMILES

CN1C=C(N=C2C1=NC(=O)N(C2=O)C3=CC=CC=C3)C=NOCC(=O)O

Canonical SMILES

CN1C=C(N=C2C1=NC(=O)N(C2=O)C3=CC=CC=C3)C=NOCC(=O)O

Origin of Product

United States

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